molecular formula C15H12FNO4 B5610774 4-(4-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid

4-(4-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid

Cat. No. B5610774
M. Wt: 289.26 g/mol
InChI Key: LDIIUVSVCJGIBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridonecarboxylic acids and derivatives has been extensively studied. For example, a series of 1-(4-fluorophenyl)-4-pyridone-3-carboxylic acid derivatives with various substituents at the 6-position have been prepared, demonstrating that substituents remarkably affect antibacterial activity and urinary recovery (Narita et al., 1986). Another study synthesized pyridinedicarboxylic acid 1,4-dihydro-2,6-dimethyl-diethyl ester from β-diketo compounds, formaldehyde, and amine, achieving a total yield of 88% with 98% purity (Wu Jian-yi, 2001).

Molecular Structure Analysis

The molecular and vibrational analysis of 3,4-pyridinedicarboxylic acid (a compound closely related to our target) has been explored using experimental techniques and quantum chemical calculations. The study found that the most stable conformer exhibits significant structural features, which were analyzed alongside their electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential (Karabacak et al., 2015).

Chemical Reactions and Properties

Research into similar compounds has shown a variety of chemical reactions and properties, including the synthesis of silicon-containing drugs using phenylboronic acids as building blocks, demonstrating the synthetic versatility and potential applications of these compounds in drug development (Troegel et al., 2009).

Physical Properties Analysis

The physical properties of pyridinedicarboxylic acids and their derivatives are crucial for understanding their behavior and potential applications. Studies have investigated the structural determinants affecting these properties, including solubility, crystallinity, and thermal stability, although specific studies on 4-(4-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid are limited in the available literature.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, have been explored in related compounds. For instance, the antibacterial activity of pyridonecarboxylic acids has been linked to their structural elements, indicating the importance of molecular design in enhancing their efficacy (Egawa et al., 1984).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pyridine derivatives are used in the production of pharmaceuticals and could interact with biological systems in various ways .

Safety and Hazards

As with any chemical compound, handling “4-(4-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as how it interacts with other substances. It could potentially be used in the development of new pharmaceuticals, in chemical synthesis, or in other areas of research .

properties

IUPAC Name

4-(4-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-7-11(14(18)19)13(9-3-5-10(16)6-4-9)12(15(20)21)8(2)17-7/h3-6H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIIUVSVCJGIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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